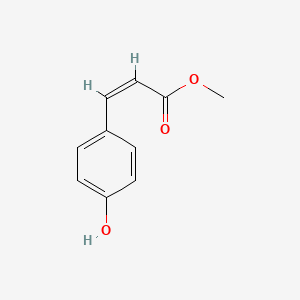
methyl (2Z)-3-(4-hydroxyphenyl)acrylate
描述
Methyl (2Z)-3-(4-hydroxyphenyl)acrylate is an organic compound belonging to the class of acrylates It is characterized by the presence of a hydroxyphenyl group attached to an acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
Methyl (2Z)-3-(4-hydroxyphenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of (2Z)-3-(4-hydroxyphenyl)acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides can be employed to facilitate the esterification reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
Methyl (2Z)-3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Saturated esters such as methyl 3-(4-hydroxyphenyl)propanoate.
Substitution: Alkylated or acylated derivatives of the original compound.
科学研究应用
Methyl (2Z)-3-(4-hydroxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty coatings, adhesives, and resins.
作用机制
The mechanism of action of methyl (2Z)-3-(4-hydroxyphenyl)acrylate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
Methyl acrylate: Lacks the hydroxyphenyl group, making it less reactive in certain applications.
Ethyl (2Z)-3-(4-hydroxyphenyl)acrylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (2E)-3-(4-hydroxyphenyl)acrylate: The E-isomer of the compound, differing in the spatial arrangement of the double bond.
Uniqueness
Methyl (2Z)-3-(4-hydroxyphenyl)acrylate is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding and π-π interactions, making it valuable in applications requiring specific molecular interactions.
属性
IUPAC Name |
methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITWSHWHQAQBAW-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3943-97-3 | |
| Record name | Methyl p-hydroxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-({2-[4-oxo-3(4H)-quinazolinyl]acetyl}amino)propanoic acid](/img/structure/B7884028.png)
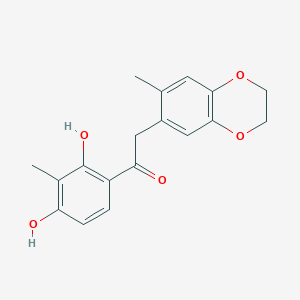
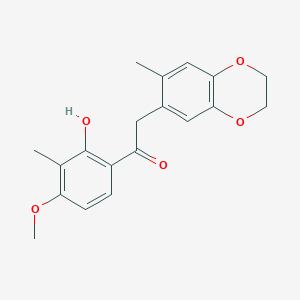
![1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidin-1-ium-4-carboxylate](/img/structure/B7884052.png)
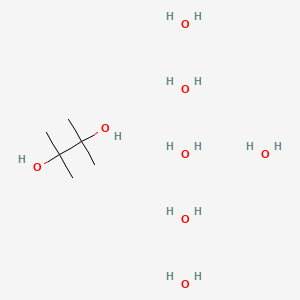

![(3Z)-3-[2-(2,4-dichlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B7884080.png)
![methyl 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B7884088.png)
![4-hydroxy-N'-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonyl]benzohydrazide](/img/structure/B7884093.png)
![4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B7884096.png)
![2-{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B7884100.png)
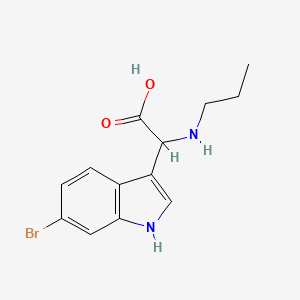
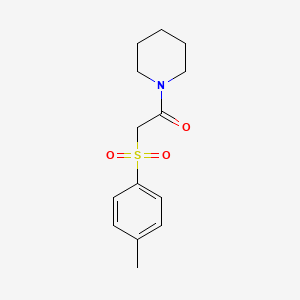
![4-[5-(2-Oxo-2-pyrrolidin-1-ylethyl)sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B7884148.png)
